molecular formula C25H24O4 B12556673 3-Buten-1-one, 1,4,4-tris(4-methoxyphenyl)- CAS No. 185608-40-6

3-Buten-1-one, 1,4,4-tris(4-methoxyphenyl)-

Cat. No.: B12556673
CAS No.: 185608-40-6
M. Wt: 388.5 g/mol
InChI Key: FQZYMGXKOGZCKR-UHFFFAOYSA-N
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Description

3-Buten-1-one, 1,4,4-tris(4-methoxyphenyl)- is an organic compound with a complex structure characterized by the presence of three methoxyphenyl groups attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Buten-1-one, 1,4,4-tris(4-methoxyphenyl)- typically involves the condensation of anisaldehyde with acetone in the presence of a suitable catalyst . This reaction proceeds through a series of steps, including the formation of an intermediate enolate, followed by aldol condensation and dehydration to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Buten-1-one, 1,4,4-tris(4-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the butenone moiety to butanol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Buten-1-one, 1,4,4-tris(4-methoxyphenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Buten-1-one, 1,4,4-tris(4-methoxyphenyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to biological activity. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

    3-Buten-2-one, 4-(4-methoxyphenyl)-:

    4-Methoxybenzylideneacetone: Another related compound with a similar aromatic substitution pattern.

Uniqueness

3-Buten-1-one, 1,4,4-tris(4-methoxyphenyl)- is unique due to the presence of three methoxyphenyl groups, which impart distinct chemical properties and reactivity compared to its analogs. This structural feature makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

185608-40-6

Molecular Formula

C25H24O4

Molecular Weight

388.5 g/mol

IUPAC Name

1,4,4-tris(4-methoxyphenyl)but-3-en-1-one

InChI

InChI=1S/C25H24O4/c1-27-21-10-4-18(5-11-21)24(19-6-12-22(28-2)13-7-19)16-17-25(26)20-8-14-23(29-3)15-9-20/h4-16H,17H2,1-3H3

InChI Key

FQZYMGXKOGZCKR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC=C(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

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